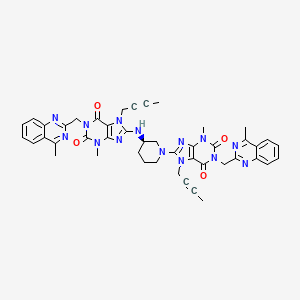

N-Depiperidin-3-amine Linagliptin Dimer

Description

Differentiating Dimer Formation from Other Linagliptin (B1675411) Degradation Products

Forced degradation studies of Linagliptin reveal that the drug substance is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govdntb.gov.uanih.govresearchgate.net These studies are instrumental in identifying the unique formation conditions of the N-Depiperidin-3-amine Linagliptin Dimer relative to other degradation products.

Linagliptin has been shown to be particularly susceptible to degradation when exposed to acidic and oxidative environments. nih.govdntb.gov.uanih.govresearchgate.net Conversely, significant degradation has not been observed under alkaline, thermal, or photolytic stress. nih.govdntb.gov.uanih.govresearchgate.net

Under acidic hydrolysis, two primary degradants, referred to as AD1 and AD2, have been characterized. AD1 results from the partial hydrolysis of the quinazoline (B50416) ring, while AD2 is identified as a linagliptin dimer. nih.govresearchgate.net The formation of this dimer (AD2) is proposed to occur through an acid-catalyzed aza-enolization mechanism. nih.govresearchgate.net In one study, significant degradation of Linagliptin (16.42%) was observed after 24 hours at 60°C in an acidic solution, with the dimer AD2 being one of the major impurities formed. nih.gov

In contrast, oxidative stress leads to a different set of degradation products (OX1, OX2, OX3, and OX4). nih.gov One of these, OX1, is suggested to be a result of the oxidation of the tertiary nitrogen in the pyridinium ring. nih.gov Basic hydrolysis results in yet other impurities, and thermal and photolytic degradation of Linagliptin have been found to be minimal. nih.gov

This clear distinction in degradation pathways allows for the differentiation of the this compound, which is primarily an acid-catalyzed product, from other impurities that arise under oxidative, basic, or other stress conditions.

Table 1: Linagliptin Degradation Products Under Various Stress Conditions

| Stress Condition | Major Degradation Products | Observations |

|---|---|---|

| Acid Hydrolysis | AD1 (hydrolysis product), AD2 (Linagliptin Dimer) | Significant degradation; dimer is a major product. nih.gov |

| Oxidative Stress | OX1, OX2, OX3, OX4 | Significant degradation leading to multiple oxidative products. nih.gov |

| Alkaline Hydrolysis | Two primary degradants (unnamed) | Less significant degradation compared to acidic conditions. nih.gov |

| Thermal Degradation | One minor impurity | No significant degradation observed. nih.gov |

| Photolytic Degradation | Several minor impurities | No significant degradation observed. nih.gov |

Chemical Reactivity and Stability Aspects of this compound

The chemical reactivity and stability of the this compound are intrinsically linked to the conditions of its formation. As an acid-catalyzed product, its stability is pH-dependent. The compound is notably formed and is stable in acidic environments.

Conversely, the dimer exhibits reactivity under alkaline conditions. Research has indicated that it is possible to convert the dimer back into the parent drug, Linagliptin, under basic conditions. This suggests that the linkage forming the dimer is susceptible to cleavage in an alkaline environment, allowing for the potential recovery of the active pharmaceutical ingredient from this impurity. This reactivity is a key aspect of its chemical profile, distinguishing it from other more stable degradation products. The stability of the dimer under non-acidic and non-basic conditions, such as thermal and photolytic stress, is inferred from the lack of its formation under these conditions during forced degradation studies. nih.gov

Properties

Molecular Formula |

C45H44N14O4 |

|---|---|

Molecular Weight |

844.9 g/mol |

IUPAC Name |

7-but-2-ynyl-8-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C45H44N14O4/c1-7-9-22-56-36-38(53(5)44(62)58(40(36)60)25-34-46-27(3)30-17-11-13-19-32(30)49-34)51-42(56)48-29-16-15-21-55(24-29)43-52-39-37(57(43)23-10-8-2)41(61)59(45(63)54(39)6)26-35-47-28(4)31-18-12-14-20-33(31)50-35/h11-14,17-20,29H,15-16,21-26H2,1-6H3,(H,48,51)/t29-/m1/s1 |

InChI Key |

SRQYNAPDYBPCMW-GDLZYMKVSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N[C@@H]3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1NC3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C |

Origin of Product |

United States |

Advanced Structural Characterization of N Depiperidin 3 Amine Linagliptin Dimer

Application of Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a cornerstone in the identification and characterization of pharmaceutical impurities. Its high sensitivity and specificity allow for the detection of trace-level compounds and the determination of their elemental composition and structure. For a complex molecule like N-Depiperidin-3-amine Linagliptin (B1675411) Dimer, a multi-faceted MS approach is employed.

High-Resolution Mass Spectrometry (HRMS) in Dimer Identification

High-Resolution Mass Spectrometry (HRMS) is fundamental in the initial identification of unknown impurities. Unlike nominal mass instruments, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, enabling the determination of a unique elemental composition. lgcstandards.com This precision is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For N-Depiperidin-3-amine Linagliptin Dimer, HRMS is used to confirm its molecular formula. The analysis provides an accurate mass measurement of the protonated molecular ion ([M+H]⁺), which is then compared against the theoretical mass calculated from its proposed structure. This technique serves as the first definitive evidence for the identity of the dimer.

| Attribute | Value |

|---|---|

| CAS Number | 2253964-98-4 |

| Molecular Formula | C₄₅H₄₄N₁₄O₄ pharmaffiliates.comcato-chem.com |

| Theoretical Molecular Weight | 844.92 g/mol cato-chem.com |

| Theoretical Accurate Mass [M] | 844.367 Da pharmaffiliates.com |

| Expected [M+H]⁺ Ion | ~845.374 m/z |

Fragmentation Pattern Analysis via LC-PDA-MS and LC-Q-ToF-MS

Understanding the fragmentation of a molecule under mass spectrometric conditions provides a blueprint of its structure. Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) are employed to separate the impurity from the active pharmaceutical ingredient (API) and then subject it to fragmentation. nih.govgoogle.com The high-resolution capabilities of Q-ToF allow for accurate mass measurement of both the parent ion and its fragments, aiding in the structural elucidation. chemicea.com

The fragmentation pattern of the this compound would be analyzed to confirm the linkage between the two monomeric units. Key fragment ions corresponding to the cleavage of the bond between the piperidine (B6355638) nitrogen of one unit and the purine (B94841) ring of the second unit would be expected. The fragmentation pathways of the parent linagliptin molecule serve as a reference to identify characteristic ions and deduce the structure of the dimer. chemicea.com

Hyphenated Mass Spectrometry Techniques in Impurity Characterization (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for the comprehensive characterization of impurities. veeprho.com This method combines the powerful separation capabilities of liquid chromatography with the structural analysis provided by tandem mass spectrometry. synthinkchemicals.com It is used to isolate the impurity of interest from a complex mixture and generate specific fragmentation data. synthinkchemicals.com

In the context of the this compound, an LC-MS/MS method would be developed to selectively monitor for this impurity. The instrument would be set to isolate the precursor ion (m/z ~845.4) and then fragment it to produce a characteristic set of product ions. This transition is highly specific and can be used for both qualitative identification and quantitative analysis, ensuring that the impurity is controlled within acceptable limits as mandated by regulatory guidelines. veeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive insights into the precise arrangement and connectivity of atoms within a molecule. It is an indispensable tool for confirming the structure of impurities like the this compound.

One-Dimensional NMR (Proton, Carbon-13) for Core Structure Confirmation

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are used to confirm the core structure of the dimer. The resulting spectra are compared with those of the linagliptin API to identify key differences and confirm the presence of two monomeric units.

| NMR Experiment | Expected Observations |

|---|---|

| ¹H NMR | - Signals corresponding to two linagliptin-like moieties.

|

| ¹³C NMR | - A number of carbon signals approximately double that of the linagliptin monomer, accounting for molecular symmetry.

|

Two-Dimensional NMR Techniques for Detailed Structural Assignment

Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and provide a detailed map of atomic connectivity. Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning all proton and carbon signals and confirming the specific linkage point of the dimer.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in tracing the proton networks within each monomeric unit of the dimer.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For the this compound, HMBC is critical as it would show a correlation between the protons on the piperidine ring of one unit and the C8 carbon of the purine ring on the second unit, providing conclusive evidence of the N-C bond that forms the dimeric linkage.

Through the systematic application of these advanced analytical techniques, the structure of the this compound can be unequivocally confirmed, ensuring the purity and quality of the linagliptin drug substance.

Vibrational Spectroscopy Applications (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within the this compound. By measuring the vibrational frequencies of bonds, these methods offer a molecular fingerprint, confirming the presence of key structural motifs expected in the dimer. While a specific experimental spectrum for this exact dimer is not publicly documented, the expected absorption bands can be predicted based on its structure and data from related Linagliptin impurities. nih.govmdpi.com

Key functional groups in the dimer include the xanthine (B1682287) core with its amide (lactone) groups, the quinazoline (B50416) and butynyl moieties, and the crucial secondary amine linkage that forms the dimer. IR spectroscopy is particularly sensitive to polar bonds, making it ideal for detecting the carbonyl and N-H groups.

Key Research Findings: Studies on various Linagliptin impurities consistently utilize IR spectroscopy to confirm structural features. nih.gov For instance, the IR spectrum of a related impurity exhibited a band at 3527 cm⁻¹ corresponding to amide N-H stretching. nih.gov Another impurity showed distinct peaks for primary amine N-H stretching at 3115 and 3074 cm⁻¹. nih.gov These findings support the assignment of characteristic vibrational frequencies to the functional groups within the this compound.

The table below outlines the principal functional groups of the dimer and their expected vibrational frequencies based on standard correlation charts and published data on analogous structures.

| Functional Group | Bond | Expected IR Absorption Range (cm⁻¹) | Vibration Type |

| Secondary Amine | N-H | 3300 - 3500 | Stretch |

| Amide / Lactam | C=O | 1680 - 1750 | Stretch |

| Imine / Aromatic C=N | C=N | 1640 - 1690 | Stretch |

| Aromatic Ring | C=C | 1450 - 1600 | Stretch |

| Alkyne | C≡C | 2100 - 2260 | Stretch |

| Alkyl C-H | C-H | 2850 - 3000 | Stretch |

| Aromatic C-H | C-H | 3000 - 3100 | Stretch |

Raman spectroscopy, which detects changes in polarizability, would serve as a complementary technique. It is particularly effective for identifying the non-polar C≡C bond of the butynyl group and the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.

Integrated Spectroscopic Approaches in Comprehensive Structural Elucidation

The unambiguous structural confirmation of a complex molecule like the this compound cannot be achieved by a single analytical technique. Instead, a synergistic, integrated approach combining multiple spectroscopic methods is essential. researchgate.net The standard workflow for characterizing novel pharmaceutical impurities involves separation followed by a suite of analyses to piece together the molecular puzzle. nih.govresearchgate.netinnovativejournal.in

The process typically begins with high-performance liquid chromatography (HPLC) to detect and isolate the impurity. nih.govmdpi.com Once isolated, the initial characterization is often performed using Liquid Chromatography-Mass Spectrometry (LC-MS). innovativejournal.inrasayanjournal.co.in

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular weight and elemental composition. For the this compound (C₄₅H₄₄N₁₄O₄), HRMS would confirm the molecular mass of approximately 844.92 g/mol . pharmaffiliates.comadvatechgroup.com Tandem MS (MS/MS) experiments would then be used to fragment the molecule, providing vital clues about the connectivity of its different subunits. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.

¹H NMR: This technique identifies the number and types of protons, their electronic environments, and their proximity to one another. It would be used to confirm the presence of the xanthine, quinazoline, and butynyl groups and to verify the structure of the dimeric linkage.

¹³C NMR: This analysis reveals the number and types of carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons. nih.gov

Infrared (IR) Spectroscopy: As detailed in the previous section, IR spectroscopy confirms the presence of key functional groups (e.g., C=O, N-H), corroborating the data obtained from MS and NMR. nih.govresearchgate.net

This multi-technique approach ensures a comprehensive and validated structural assignment. nih.govresearchgate.net For example, while MS can confirm the correct mass for the dimer, only NMR can definitively establish the exact point of linkage between the two monomer units and differentiate it from other potential isomers. The IR data then provides final confirmation of the functional groups expected in the elucidated structure. This integrated strategy is the standard in the pharmaceutical industry for the definitive characterization of process-related impurities and degradation products. mdpi.comsemanticscholar.org

Analytical Methodologies for N Depiperidin 3 Amine Linagliptin Dimer Detection and Quantification

Development and Validation of Chromatographic Methods

Chromatographic methods are central to separating the dimer impurity from the active pharmaceutical ingredient (API) and other related substances. Method development and validation are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results. rasayanjournal.co.innih.gov

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of Linagliptin (B1675411) and its impurities. academicstrive.comacademicstrive.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed to separate the N-Depiperidin-3-amine Linagliptin Dimer from Linagliptin and other process-related impurities or degradation products. nih.govresearchgate.net These methods are validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose in quality control. nih.govresearchgate.net The precision of these methods is often demonstrated by low relative standard deviation (RSD) values, typically below 2.3%. mdpi.com

A typical HPLC method involves a C18 stationary phase and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. oriprobe.comnih.gov Detection is commonly performed using a UV detector at a wavelength where both Linagliptin and its impurities exhibit significant absorbance, such as 225 nm or 226 nm. nih.govnih.govoriprobe.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Zorbax SB-Aq, Kromasil, 250 x 4.6 mm, 5 µm) | rasayanjournal.co.innih.gov |

| Mobile Phase | A: Phosphate Buffer (e.g., 0.02M KH₂PO₄, pH 3.0) B: Acetonitrile/Methanol | nih.govoriprobe.com |

| Elution Mode | Gradient or Isocratic | oriprobe.comnih.gov |

| Flow Rate | 1.0 mL/min | academicstrive.comoriprobe.com |

| Detection Wavelength | 225 nm - 238 nm | nih.govresearchgate.net |

| Column Temperature | 25°C - 45°C | nih.govmdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for impurity profiling. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems provide higher resolution, improved sensitivity, and substantially faster analysis times. nih.gov This is particularly beneficial for resolving complex impurity profiles where the dimer may co-elute with other substances in an HPLC system. A UPLC method using a BEH C18 column (1.7 µm) has been successfully employed to study the degradation profile of Linagliptin, demonstrating its power in separating various degradants. nih.govmdpi.com The enhanced speed of UPLC is also advantageous for high-throughput testing in quality control environments. academicstrive.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH Shield RP18 (100 x 2.1 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | A: Ammonium acetate (B1210297) buffer (pH 3.8) B: Acetonitrile/Methanol (90:10, v/v) | mdpi.com |

| Elution Mode | Gradient | mdpi.comnih.gov |

| Flow Rate | 0.21 mL/min | mdpi.com |

| Detection | Photo Diode Array (PDA) | nih.gov |

| Column Temperature | 45°C | mdpi.com |

For complex samples containing multiple impurities with varying polarities, such as the this compound and other related substances, isocratic elution may not provide adequate separation. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is employed to resolve all components effectively. chromatographyonline.com A typical gradient program starts with a higher proportion of the aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute less polar compounds and finally the main drug peak and more hydrophobic impurities like dimers. nih.gov This strategy ensures that all related substances, including process-related impurities and degradation products, are well-separated from each other and from the Linagliptin peak. nih.govoriprobe.com

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Reference |

|---|---|---|---|

| 0 | 75 | 25 | nih.gov |

| 8 | 75 | 25 | |

| 25 | 60 | 40 | |

| 33 | 55 | 45 | |

| 38 | 55 | 45 | |

| 47 | 45 | 55 | |

| 57 | 20 | 80 | |

| 62 | 20 | 80 | |

| 65 | 75 | 25 |

The choice of stationary phase is critical for achieving the desired separation. For reversed-phase chromatography of Linagliptin and its impurities, C18 (octadecylsilyl) bonded silica (B1680970) columns are the most common choice due to their versatility and hydrophobicity. rasayanjournal.co.inacademicstrive.comoriprobe.com Other stationary phases, such as C8 or those with aqueous-compatible end-capping (e.g., Zorbax SB-Aq), are also used to provide different selectivity. nih.govresearchgate.net Chiral stationary phases like Chiralpak® IA-3 have been utilized for separating enantiomeric impurities. mdpi.comresearchgate.net

Mobile phase optimization is equally crucial. This involves adjusting the type and concentration of the organic modifier (typically acetonitrile and/or methanol), the pH of the aqueous buffer, and the type of buffer salt (e.g., phosphate, acetate). nih.govnih.gov The pH of the mobile phase can significantly influence the retention time and peak shape of ionizable compounds like Linagliptin and its amine-containing dimer. Fine-tuning these parameters is essential to achieve baseline resolution between the dimer and other closely eluting impurities. scirp.org

Hyphenated Chromatographic-Spectrometric Techniques

For the definitive identification and structural elucidation of trace-level impurities, chromatography alone is often insufficient. Hyphenated techniques, which couple the separation power of liquid chromatography with the identification capabilities of mass spectrometry, are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the structural characterization of unknown impurities. academicstrive.comresearchgate.net In the context of Linagliptin, forced degradation studies have utilized LC-MS to identify and characterize degradation products, including a dimer impurity (referred to as AD2) formed under acidic conditions. nih.govmdpi.com

The LC component separates the impurities, which are then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge (m/z) ratio information, which helps determine the molecular weight of the impurity. mdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like Linagliptin and its dimer. nih.govresearchgate.net By analyzing the fragmentation patterns obtained from LC-MS/MS experiments, the precise structure of the impurity can be elucidated. mdpi.comijbio.com This is critical for confirming the identity of the this compound and understanding its formation pathways. nih.govmdpi.com

| Parameter | Typical Setting | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.govresearchgate.net |

| Capillary Voltage | 0.8 kV - 1.0 kV | nih.gov |

| Source Temperature | 120°C | nih.gov |

| Desolvation Temperature | 350°C - 550°C | nih.gov |

| Cone Voltage | 30 V - 40 V | nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | mdpi.comnih.gov |

| Scan Mode | Full Scan (e.g., 100-1200 m/z) | researchgate.net |

LC-NMR Integration for Online Structural Information

The unequivocal structural elucidation of unknown or novel impurities formed during drug synthesis or degradation is a critical challenge in pharmaceutical analysis. nih.gov Hyphenated analytical techniques, particularly the integration of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy, have emerged as indispensable tools for this purpose. conicet.gov.arresearchgate.net LC-NMR combines the high-efficiency separation capabilities of High-Performance Liquid Chromatography (HPLC) with the powerful structure-elucidating potential of NMR spectroscopy. conicet.gov.ar

This online integration allows for the acquisition of detailed structural information directly from the separated chromatographic peak corresponding to an impurity, such as the this compound. NMR is fundamentally the most structurally revealing detector, capable of generating an atom-to-atom connectivity map and a complete three-dimensional structure of a molecule. spectroscopyonline.com This capability is crucial for distinguishing between highly similar molecules like isomers or complex structures such as dimers. spectroscopyonline.com The technique can be particularly advantageous in the early stages of drug development when reference standards for impurities may not be available. conicet.gov.ar

The process often involves trapping the HPLC peak of interest and transferring it to the NMR spectrometer for analysis. researchgate.net The use of LC-NMR, sometimes coupled with Mass Spectrometry (LC-NMR-MS), provides multidimensional data that is critical for the unambiguous identification of complex, poorly understood molecular rearrangements or completely unknown impurities. spectroscopyonline.comresearchgate.net This approach significantly reduces the time and labor associated with traditional methods that require the exhaustive isolation of an impurity before its structure can be determined. researchgate.net

Validation Parameters for Dimer Detection Methods

The development of a reliable analytical method for the detection and quantification of the this compound requires rigorous validation in accordance with guidelines from the International Conference on Harmonisation (ICH). rasayanjournal.co.innih.gov Validation ensures that the method is suitable for its intended purpose. Key parameters that must be thoroughly evaluated include specificity, selectivity, linearity, accuracy, precision, and the limits of detection and quantification. pnrjournal.com

Specificity and Selectivity in the Presence of Linagliptin and Other Related Substances

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and placebo components. mdpi.com For the this compound, the method must demonstrate clear separation and no interference between the dimer peak and the peaks of Linagliptin and other known related substances. pnrjournal.commdpi.com

Forced degradation studies are instrumental in establishing specificity. nih.gov By subjecting Linagliptin to various stress conditions (e.g., acid, base, oxidation, heat, light), a wide range of potential degradation products are generated. nih.gov The analytical method must be able to resolve the dimer from all these potential degradants, proving its stability-indicating nature. pnrjournal.com The validation of the liquid chromatography method for Linagliptin purity testing confirms its specificity for routine production and stability assessments. nih.gov

Linearity, Accuracy, and Precision in Quantification

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.gov For impurities like the this compound, linearity is typically assessed from the Limit of Quantification (LOQ) to at least 150% or 200% of the proposed specification limit. rasayanjournal.co.inmdpi.com A high correlation coefficient (r or r²) is required, typically greater than 0.99. rasayanjournal.co.innih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix at different concentration levels. nih.gov The percentage recovery is then calculated. For Linagliptin-related substances, recovery values are expected to be within a range such as 95% to 110%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). mdpi.com For impurity analysis, the %RSD should generally be less than 5%. mdpi.comresearchgate.net

| Parameter | Typical Acceptance Criteria | Example Findings for Linagliptin Related Substances |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 for Linagliptin and known impurities across a range of 0.05% to 0.25%. nih.gov |

| Accuracy (% Recovery) | Typically 90.0% - 110.0% | Recoveries for four specific impurities ranged from 99.13% to 101.76%. rasayanjournal.co.in |

| Precision (% RSD) | ≤ 5% for impurities | Repeatability for four impurities ranged from 0.128% to 0.969%. rasayanjournal.co.in |

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. impactfactor.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. impactfactor.org

These parameters are crucial for trace analysis, ensuring that even very low levels of the this compound can be reliably controlled. rasayanjournal.co.in The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), where the S/N is typically 3:1 for LOD and 10:1 for LOQ. nih.govresearchgate.net For Linagliptin impurities, the LOQ is often established at a level such as 0.05% relative to the API concentration. nih.gov A low LOQ demonstrates the high sensitivity of the analytical method. rasayanjournal.co.in

| Parameter | Example Values for Linagliptin Related Substances |

|---|---|

| Limit of Detection (LOD) | 0.015% for S-isomer. researchgate.net 0.015 ppm to 0.190 ppm for four different impurities. rasayanjournal.co.in |

| Limit of Quantification (LOQ) | 0.046% for S-isomer. researchgate.net 0.045 ppm to 0.574 ppm for four different impurities. rasayanjournal.co.in |

Role of Reference Standards in Analytical Method Development

Chemical reference substances are critical for the development, validation, and routine application of analytical methods in the pharmaceutical industry. researchgate.net A well-characterized, high-purity reference standard of this compound is indispensable for several reasons.

Firstly, it is essential for the unequivocal identification of the impurity peak in a chromatogram, confirming its identity against a known standard. Secondly, it is required for the validation of the analytical method, particularly for determining parameters like specificity, accuracy (as in recovery studies), and linearity. nih.gov Thirdly, in routine quality control, the reference standard is used to accurately quantify the amount of the dimer present in batches of Linagliptin. google.com

The availability of a pure impurity standard allows for the determination of a relative response factor (RRF), which is used to correct for differences in detector response between the impurity and the API, ensuring more accurate quantification. nih.gov The use of certified reference standards ensures that the quality of Linagliptin can be effectively controlled, reducing potential safety risks and guaranteeing the security and validity of the final drug product in clinical applications. google.com

Impurity Profiling and Control Strategies for N Depiperidin 3 Amine Linagliptin Dimer in Pharmaceutical Development

Significance of Impurity Profiling in Pharmaceutical Quality Assurance

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that may arise during the manufacturing and storage of a drug substance. globalpharmatek.comsimsonpharma.com Its importance in pharmaceutical quality assurance cannot be overstated, as the presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. simsonpharma.comrjpdft.com For Linagliptin (B1675411), profiling impurities like the N-Depiperidin-3-amine Linagliptin Dimer is essential for several reasons.

Firstly, impurity profiling ensures patient safety by identifying potentially toxic, mutagenic, or carcinogenic substances. biomedres.uslongdom.org Thorough analysis allows manufacturers to assess the potential hazards associated with specific impurities and implement risk mitigation strategies. longdom.org Secondly, it is fundamental to regulatory compliance. longdom.org Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for impurity levels in pharmaceuticals. rjpdft.comlongdom.org Profiling enables manufacturers to demonstrate adherence to these mandatory standards. longdom.org

Furthermore, understanding the impurity profile helps in optimizing the manufacturing process. globalpharmatek.com By identifying the sources and formation pathways of impurities such as the Linagliptin dimer, process parameters can be adjusted to minimize their generation, leading to a more robust and consistent manufacturing process. globalpharmatek.comresearchgate.net Finally, impurity profiling is crucial for assessing the stability of the drug product. longdom.org Certain impurities can accelerate the degradation of the API, compromising the product's shelf life and efficacy. longdom.org Monitoring impurity levels over time helps in establishing appropriate storage conditions and ensuring the product remains within specification throughout its lifecycle. globalpharmatek.comlongdom.org

Strategies for Impurity Control During Linagliptin Manufacturing

Controlling the formation of this compound during the synthesis of Linagliptin is a key challenge for ensuring the purity of the final API. nih.govresearchgate.net This requires a multi-faceted approach involving process optimization and rigorous in-process monitoring.

Studies indicate that the this compound can be formed under acidic conditions. nih.gov One study characterized it as an acidic degradant (AD2) formed by acid-catalyzed aza-enolization, highlighting the need to avoid strongly acidic environments during synthesis. nih.gov Therefore, a primary strategy for control is the careful management of pH and the selection of appropriate reagents and solvents.

Process development has also focused on methods to actively remove the dimer if it forms. Research has shown that treating a solution of Linagliptin containing the dimer impurity with specific acids can effectively reduce or eliminate it. quickcompany.inwipo.int This innovative approach involves dissolving the crude Linagliptin in a halogenated hydrocarbon like methylene (B1212753) dichloride and then treating it with agents such as n-Pentanesulphonic acid or Methanesulphonic acid, sometimes in conjunction with orthophosphoric acid, to convert the dimer back into the desired Linagliptin monomer. quickcompany.in

The table below summarizes key parameters that can be optimized to control the formation of the this compound.

| Process Parameter | Optimization Strategy | Rationale |

| pH Control | Avoid strongly acidic conditions during synthesis and purification steps. | The dimer is known to form via acid-catalyzed reactions. nih.gov |

| Reagent Selection | Use of specific sulfonic acids (e.g., n-Pentanesulphonic acid, Methanesulphonic acid) for purification. | These agents have been shown to effectively remove or convert the dimer impurity. quickcompany.inwipo.int |

| Solvent System | Utilize solvents like methylene dichloride during the purification/removal step. | This solvent is effective for the acid-based removal process of the dimer. quickcompany.in |

| Reaction Temperature | Optimize temperature during steps where dimer formation or removal occurs. | Temperature can influence the rate of both the dimer formation and its conversion back to Linagliptin. quickcompany.in |

Applying Design of Experiments (DoE) methodologies can further aid in identifying critical process parameters and establishing optimal reaction conditions to produce high-purity Linagliptin with minimal dimer content. researchgate.net

Effective process optimization relies on the ability to accurately monitor impurity levels at various stages of manufacturing. For the this compound, robust analytical methods are employed as in-process controls. High-Performance Liquid Chromatography (HPLC) is the most common technique used for detecting and quantifying process-related impurities in Linagliptin. nih.govnih.govrasayanjournal.co.in

Developed HPLC methods can effectively separate the dimer from the main Linagliptin peak and other related substances, allowing for precise quantification. google.com These methods are crucial for monitoring the effectiveness of purification steps and ensuring that the level of the dimer is kept within acceptable limits before the final API is isolated. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used to identify the molecular mass of impurities, which was instrumental in the initial identification and characterization of the Linagliptin dimer. nih.govnih.gov

The following table outlines the analytical techniques used for in-process monitoring.

| Analytical Technique | Application in Dimer Control | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Routine quantification of the dimer impurity at various process stages. | High resolution, precision, and suitability for quality control analysis. nih.govrasayanjournal.co.in |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of the dimer and other degradation products. | High sensitivity and specificity for identifying unknown impurities based on their mass-to-charge ratio. nih.govnih.gov |

These in-process controls provide the necessary data to ensure the manufacturing process is performing as expected and that the final Linagliptin API meets the required purity specifications.

Regulatory Perspectives on Related Substances and Impurities (ICH Guidelines)

The control of impurities in new drug substances is governed by guidelines from the International Council for Harmonisation (ICH). jpionline.org Specifically, the ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eupremier-research.com These guidelines are critical for ensuring that drug products are safe for human use. worldpharmatoday.com

The ICH establishes thresholds for impurities based on the maximum daily dose (MDD) of the drug. These thresholds determine the level at which an impurity must be reported, identified, and qualified. Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specific level. ich.orggally.ch

For a drug like Linagliptin, these thresholds dictate the acceptable limit for the this compound. If the level of the dimer exceeds the identification threshold, its structure must be characterized. ich.org If it exceeds the qualification threshold, its safety must be established. ich.orgpda.org

The table below summarizes the ICH Q3A(R2) thresholds.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day Total Daily Intake (TDI), whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.orgpda.org |

Adherence to these guidelines is mandatory for gaining market approval from regulatory agencies worldwide and demonstrates a manufacturer's commitment to producing high-quality, safe, and effective medicines. longdom.orgworldpharmatoday.com

Theoretical and Computational Chemistry Investigations Pertaining to N Depiperidin 3 Amine Linagliptin Dimer

Molecular Modeling and Docking Studies of Linagliptin (B1675411) and its Derivatives

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. globalresearchonline.net In pharmaceutical research, this is essential for understanding how a drug like Linagliptin and its derivatives or impurities might interact with its biological target, Dipeptidyl Peptidase-4 (DPP-4).

Docking studies on Linagliptin have consistently shown its high affinity for the DPP-4 active site. These simulations reveal key interactions with specific amino acid residues that are critical for its inhibitory activity. The accuracy of these docking protocols is often validated by "re-docking," where the co-crystallized ligand is removed from the protein's binding site and then docked back. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates a reliable docking method. mdpi.com For Linagliptin, RMSD values as low as 1.076 Å have been reported, confirming the validity of the computational models. mdpi.com

The binding affinity is quantified by a docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger binding interaction. Studies have reported docking scores for Linagliptin against DPP-4 in the range of -10.2 kcal/mol to -11.48 kcal/mol. globalresearchonline.netnanobioletters.com These strong interactions are attributed to a network of hydrogen bonds and hydrophobic interactions with the enzyme's active site residues.

While specific docking studies for N-Depiperidin-3-amine Linagliptin Dimer are not extensively published, the established methodologies for Linagliptin would be directly applicable. Such a study would involve docking the dimer into the DPP-4 active site to predict its binding mode and affinity. This could help determine if the dimerization significantly alters the interaction with the target enzyme, which is crucial for understanding any potential biological activity of the impurity.

| Ligand | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Linagliptin | DPP-4 | -10.2 | globalresearchonline.net |

| Linagliptin | DPP-4 | -11.48 | nanobioletters.com |

| Linagliptin | Bovine Serum Albumin (BSA) | -9.5 | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict molecular properties such as geometry, electronic distribution, and stability. mdpi.com For Linagliptin and its impurities like the this compound, DFT provides fundamental insights into their intrinsic chemical nature.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can optimize the molecular geometry to find the most stable conformation (the lowest energy state). mdpi.com From this optimized structure, a wealth of electronic properties can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.net

Furthermore, DFT allows for the calculation of various reactivity descriptors that quantify the chemical behavior of a molecule. These include:

Electron Affinity (A): The energy released when an electron is added to a neutral atom.

Ionization Potential (I): The energy required to remove an electron from a neutral atom.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

By applying these DFT calculations to the this compound, one can assess its electronic stability and reactivity relative to the parent Linagliptin molecule. This information is valuable for predicting its potential to participate in further chemical reactions or interactions.

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | χ2 / (2η) | Global electrophilic nature of a molecule. |

Reaction Mechanism Studies of Dimer Formation via Computational Chemistry

Understanding how impurities are formed is critical for controlling their levels in a drug substance. Computational chemistry provides powerful tools to elucidate reaction mechanisms, map potential energy surfaces, and calculate activation energies.

A computational investigation into the formation of the this compound would typically involve the following steps using DFT:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., Linagliptin and a reactive intermediate), transition states, intermediates, and the final dimer product are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (the highest point on the reaction energy profile) that connects reactants to products.

Frequency Calculations: These are performed to characterize the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier for the reaction. A lower activation barrier indicates a faster reaction rate.

Reaction Pathway Mapping: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the desired reactants and products.

By performing these calculations, researchers can build a detailed energy profile of the dimerization reaction, identifying the most likely pathway and the rate-limiting step. This knowledge can then be used to propose process conditions that minimize the formation of this impurity.

Prediction of Spectroscopic Signatures for this compound

The structural characterization of impurities relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Computational chemistry can predict the spectroscopic signatures of a molecule before it is synthesized or isolated, aiding in its identification and characterization. mdpi.com

For the this compound, DFT calculations can provide robust predictions of its key spectral features:

NMR Spectroscopy: After optimizing the molecule's geometry, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors. These values can be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

IR Spectroscopy: Frequency calculations performed on the optimized structure yield the vibrational frequencies and their corresponding intensities. This generates a theoretical IR spectrum, where the positions of the peaks correspond to specific vibrational modes (e.g., C=O stretching, N-H bending), which can be compared with experimental data.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the UV-Vis spectrum.

These predicted spectra serve as a valuable reference, helping to confirm the structure of the isolated impurity by matching the theoretical data with experimental measurements.

| Spectroscopic Technique | Computational Method | Predicted Data |

|---|---|---|

| NMR (¹H, ¹³C) | DFT with GIAO method | Chemical shifts (δ) |

| Infrared (IR) | DFT frequency calculations | Vibrational frequencies (cm⁻¹) and intensities |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Absorption wavelengths (λmax) and oscillator strengths |

Future Research Trajectories in N Depiperidin 3 Amine Linagliptin Dimer Studies

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of impurities are foundational to pharmaceutical quality control. While standard High-Performance Liquid Chromatography (HPLC) is widely used, future research will focus on more advanced and sensitive methods for the N-Depiperidin-3-amine Linagliptin (B1675411) Dimer. researchgate.netajrconline.org

The primary trajectory in this area is the refinement and broader application of hyphenated analytical techniques, which couple separation and detection methods to improve resolution and sensitivity. ajpaonline.comrsc.org Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) or high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-ToF), represents a significant area for development. nih.govnih.govresearchgate.net These techniques offer unparalleled sensitivity and specificity, enabling the detection and structural elucidation of the dimer at trace levels. nih.govajrconline.org

Future work will likely involve the development of UPLC-MS/MS methods with even lower limits of detection (LOD) and quantification (LOQ), pushing beyond the current capabilities which are already in the parts-per-million (ppm) range for other Linagliptin impurities. researchgate.net Research could also explore novel ionization sources and mass analyzers to further enhance the signal-to-noise ratio for the dimer, facilitating more precise quantification in complex sample matrices.

Table 1: Current and Future Analytical Techniques for Linagliptin Dimer Analysis

| Technique | Current Application | Future Research Focus |

|---|---|---|

| HPLC-UV | Routine purity testing and quantification of known impurities. ajrconline.org | Optimization for faster run times and improved resolution from closely related impurities. |

| UPLC-PDA-MS | Identification and characterization of degradation products under stress conditions. nih.govwjpr.net | Method validation for routine quality control with enhanced sensitivity. |

| UPLC-Q-ToF-MS | High-resolution mass analysis for structural confirmation of novel impurities. nih.gov | Application in metabolite identification studies to see if the dimer is formed in vivo. |

| Capillary Electrophoresis (CE) | Not widely used. | Exploration as an orthogonal technique to HPLC for confirmation of purity. |

In-depth Mechanistic Understanding of Dimer Formation and Degradation Pathways

A comprehensive understanding of how the N-Depiperidin-3-amine Linagliptin Dimer forms is critical for developing effective control strategies. Forced degradation studies have been instrumental in revealing the vulnerabilities of Linagliptin. amazonaws.comresearchgate.net It has been established that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions, while remaining relatively stable under basic, thermal, and photolytic stress. nih.govwjpr.netpatsnap.com

Specifically, one identified Linagliptin dimer, referred to as degradant AD2, has been shown to form under acidic stress conditions through a mechanism of acid-catalyzed aza-enolization. nih.govwjpr.net Future research must delve deeper into this mechanism. This includes studying the kinetics of the dimerization reaction under various pH, temperature, and solvent conditions to pinpoint the critical factors that accelerate its formation.

Furthermore, research should investigate other potential pathways. While acid catalysis is one known route, other factors during synthesis or storage, such as the presence of specific catalysts or reagents, could also contribute to dimer formation. google.com Elucidating these pathways will allow for more robust process development and the establishment of storage conditions that minimize the risk of this impurity appearing in the final drug product. wjpr.net

Table 2: Linagliptin Degradation Profile

| Stress Condition | Observation | Dimer Formation |

|---|---|---|

| Acid Hydrolysis | Significant degradation (e.g., 16.42% after 24h at 60°C). nih.gov | Confirmed formation via acid-catalyzed aza-enolization. nih.govwjpr.net |

| Base Hydrolysis | No significant degradation. nih.govwjpr.net | Not a primary pathway. |

| Oxidative (Peroxide) | Significant degradation. nih.govwjpr.net | Not identified as a primary oxidative degradant. |

| Thermal | No significant degradation. nih.govwjpr.net | Unlikely under thermal stress alone. |

| Photolytic | No significant degradation. nih.govwjpr.net | Unlikely under photolytic stress alone. |

Advancements in Preparative Isolation Techniques for Impurity Standards

The availability of pure impurity reference standards is a prerequisite for the validation of analytical methods and for conducting toxicological studies. For the this compound, this requires effective isolation and purification techniques.

Current methods for isolating Linagliptin impurities include preparative HPLC and flash chromatography. ajrconline.org A patented method specifically describes the synthesis of a Linagliptin dimer impurity by reacting the crude drug product with an azo catalyst and an acid, followed by purification. google.comnih.gov This provides a viable route for obtaining the reference standard.

Future research will focus on optimizing these isolation techniques for higher yield and purity. Advancements in preparative chromatography, such as the use of more selective stationary phases or the application of Supercritical Fluid Chromatography (SFC), could offer more efficient and environmentally friendly alternatives to traditional methods. SFC, in particular, can provide faster separations and easier solvent removal. The goal is to develop a scalable and reproducible process for generating the dimer standard in sufficient quantities and at the high purity level required for its use as a reference material in quality control laboratories. google.com

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

The integration of artificial intelligence (AI) and machine learning (ML) into pharmaceutical development is set to revolutionize impurity management. These technologies offer the potential to predict the formation of impurities, including dimers, based on chemical structures, reaction conditions, and other process parameters.

For the this compound, future research can focus on developing predictive models. By training algorithms on existing data from forced degradation studies, reaction kinetics, and known synthesis pathways, ML models could identify the conditions most likely to lead to dimer formation. nih.gov This would allow chemists to proactively adjust synthesis and formulation processes to minimize its occurrence.

Q & A

Q. How can researchers resolve discrepancies in reported dimer concentrations across different synthesis batches?

- Methodological Answer : Use orthogonal analytical methods (e.g., NMR for structural validation, XRD for crystallinity analysis) to identify batch-specific impurities. Statistical tools like Principal Component Analysis (PCA) can correlate impurity profiles with reaction parameters (e.g., temperature, catalyst purity) .

Q. What Quality by Design (QbD) strategies are effective in minimizing dimer formation during large-scale linagliptin production?

- Methodological Answer : Implement QbD frameworks with Critical Quality Attributes (CQAs) targeting dimer levels <0.1%. Use risk assessment tools (e.g., Ishikawa diagrams) to identify high-impact variables (e.g., pH, mixing efficiency). Process Analytical Technology (PAT) enables real-time monitoring of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.